(1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl
Description
(1S)-1-(4-Bromo-3-chlorophenyl)ethylamine HCl is a chiral ethylamine hydrochloride derivative featuring a halogenated aromatic ring. The compound’s structure includes a bromine atom at the para position and a chlorine atom at the meta position on the phenyl ring. Halogen substituents are known to enhance binding affinity in drug-receptor interactions, making this compound of interest in pharmaceutical research .
Properties
IUPAC Name |
(1S)-1-(4-bromo-3-chlorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWSQZUPZFAQCQ-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Br)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-chlorobenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols can be employed under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Dehalogenated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Structural Variations
Key structural analogs differ in substituents on the phenyl ring or core heterocyclic systems:
Table 1: Structural Comparison
*Calculated values where data were unavailable.
Key Observations :
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- Lipophilicity : The methyl-substituted analog () has a predicted LogP of 4.17, indicating higher lipophilicity than halogenated analogs, which may improve membrane permeability .
- Stability : Bromine and chlorine substituents (target and ) likely increase molecular rigidity and thermal stability compared to fluorine analogs.
Research and Application Insights
- Halogenated Analogs : Bromine and chlorine in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in COX-2 inhibitors and kinase modulators .
- Methyl Substitution : Methyl groups () are often used to modulate metabolic stability and bioavailability in lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
